molecular formula C10H13N3S B14287146 N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine CAS No. 114498-57-6

N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B14287146
CAS No.: 114498-57-6
M. Wt: 207.30 g/mol
InChI Key: FSYSDCIYUSXNTM-UHFFFAOYSA-N
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Description

N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the reaction of 2-aminopyridine with ammonium thiocyanate in the presence of ceric ammonium nitrate and dimethyl sulfoxide (DMSO) as a solvent . The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the thiazole ring fused to the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific ring fusion pattern and the presence of diethylamine substituents. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

114498-57-6

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

N,N-diethyl-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C10H13N3S/c1-3-13(4-2)10-12-8-5-6-11-7-9(8)14-10/h5-7H,3-4H2,1-2H3

InChI Key

FSYSDCIYUSXNTM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C=NC=C2

Origin of Product

United States

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